Cas no 1379811-40-1 (2-(Biphenyl-4-yloxy)-1-cyclopropylethylamine hydrochloride)

2-(Biphenyl-4-yloxy)-1-cyclopropylethylamine hydrochloride 化学的及び物理的性質
名前と識別子
-
- [2-(Biphenyl-4-yloxy)-1-cyclopropylethyl]-amine hydrochloride
- [2-(biphenyl-4-yloxy)-1-cyclopropylethyl]amine HCl
- 2-([1,1'-Biphenyl]-4-yloxy)-1-cyclopropylethanamine hydrochloride
- 2-([1,1'-Biphenyl]-4-yloxy)-1-cyclopropylethan-1-amine hydrochloride
- 2-(Biphenyl-4-yloxy)-1-cyclopropylethylamine hydrochloride
-
- インチ: 1S/C17H19NO.ClH/c18-17(15-6-7-15)12-19-16-10-8-14(9-11-16)13-4-2-1-3-5-13;/h1-5,8-11,15,17H,6-7,12,18H2;1H
- InChIKey: QBNALJPSGCMMKR-UHFFFAOYSA-N
- ほほえんだ: Cl.O(C1C=CC(C2C=CC=CC=2)=CC=1)CC(C1CC1)N
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 262
- トポロジー分子極性表面積: 35.2
2-(Biphenyl-4-yloxy)-1-cyclopropylethylamine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B016511-250mg |
[2-(Biphenyl-4-yloxy)-1-cyclopropylethyl]amine hydrochloride |
1379811-40-1 | 250mg |
$ 275.00 | 2022-06-07 | ||
TRC | B016511-500mg |
[2-(Biphenyl-4-yloxy)-1-cyclopropylethyl]amine hydrochloride |
1379811-40-1 | 500mg |
$ 450.00 | 2022-06-07 | ||
TRC | B016511-1000mg |
[2-(Biphenyl-4-yloxy)-1-cyclopropylethyl]amine hydrochloride |
1379811-40-1 | 1g |
$ 720.00 | 2022-06-07 |
2-(Biphenyl-4-yloxy)-1-cyclopropylethylamine hydrochloride 関連文献
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2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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2-(Biphenyl-4-yloxy)-1-cyclopropylethylamine hydrochlorideに関する追加情報
2-(Biphenyl-4-yloxy)-1-cyclopropylethylamine Hydrochloride: A Comprehensive Overview
The compound with CAS No. 1379811-40-1, known as 2-(Biphenyl-4-yloxy)-1-cyclopropylethylamine hydrochloride, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a biphenyl group, a cyclopropane ring, and an amine functional group. The biphenyl moiety, specifically at the 4-position, contributes to the molecule's aromaticity and potential for diverse chemical interactions. The cyclopropane ring introduces strain and rigidity, which can influence the compound's reactivity and bioavailability. The amine group, in its hydrochloride form, adds a cationic charge, enhancing its solubility in polar solvents and potentially improving its pharmacokinetic properties.
Recent studies have highlighted the importance of biphenyl-containing compounds in drug discovery. Biphenyl groups are often used to enhance the lipophilicity of molecules, which can improve their ability to cross biological membranes. In the case of 2-(Biphenyl-4-yloxy)-1-cyclopropylethylamine hydrochloride, the biphenyl group is attached via an ether linkage, which may modulate the molecule's electronic properties and reactivity. This structural feature has been shown to play a critical role in the compound's ability to interact with biological targets, such as enzymes or receptors.
The cyclopropane ring in this compound is another key structural element that has been extensively studied. Cyclopropane rings are known for their high ring strain, which can lead to unique reactivity patterns. In 2-(Biphenyl-4-yloxy)-1-cyclopropylethylamine hydrochloride, the cyclopropane ring is directly attached to the amine group, creating a rigid structure that may influence the molecule's conformational flexibility. This rigidity can be advantageous in drug design, as it can lead to more predictable interactions with biological targets.
Recent research has also focused on the synthesis and optimization of cyclopropylethylamine derivatives. These compounds have been explored for their potential as inhibitors of various enzymes and signaling pathways. For example, some studies have demonstrated that cyclopropylethylamine-containing molecules can modulate the activity of G-protein coupled receptors (GPCRs), which are critical targets in the development of treatments for conditions such as hypertension, anxiety, and depression.
The hydrochloride salt form of this compound is particularly relevant in pharmaceutical applications due to its enhanced solubility and stability. The presence of the hydrochloride ion not only neutralizes the amine's basicity but also improves the compound's compatibility with aqueous formulations. This makes 2-(Biphenyl-4-yloxy)-1-cyclopropylethylamine hydrochloride a promising candidate for further exploration in drug development.
In terms of synthesis, 2-(Biphenyl-4-yloxy)-1-cyclopropylethylamine hydrochloride can be prepared through a variety of methods, including nucleophilic substitution and coupling reactions. Recent advancements in catalytic asymmetric synthesis have enabled more efficient and enantioselective routes to this compound, which is crucial for producing high-purity enantiomers required for pharmacological studies.
From a pharmacological perspective, this compound has shown potential as a modulator of neurotransmitter systems. For instance, it has been investigated for its ability to influence dopamine and serotonin signaling pathways, which are implicated in neurodegenerative diseases such as Parkinson's disease and mood disorders like depression. Preclinical studies have demonstrated that biphenyloxycyclopropylethylamines can exhibit selective binding to certain receptor subtypes, suggesting their potential as therapeutic agents.
Moreover, computational modeling techniques have been employed to predict the binding affinity and selectivity of 2-(Biphenyl-4-yloxy)-1-cyclopropylethylamine hydrochloride for various biological targets. These studies have provided valuable insights into the molecular determinants of its activity and have guided further optimization efforts. For example, molecular dynamics simulations have revealed that the biphenyl group plays a critical role in stabilizing interactions within receptor binding pockets.
In conclusion, 2-(Biphenyl-4-yloxy)-1-cyclopropylethylamine hydrochloride (CAS No. 1379811-40-1) represents a compelling example of how structural features such as biphenyloxysubstituents and cyclopropane rings can be leveraged to design molecules with desirable pharmacological properties. As research continues to uncover its potential applications in drug development, this compound stands out as an important tool for advancing our understanding of complex biological systems.
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